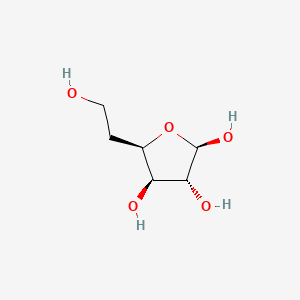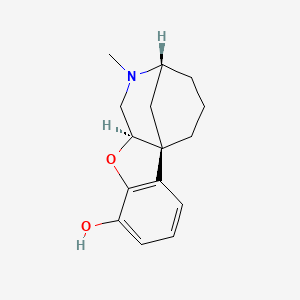![molecular formula C43H73N5O7S B561105 methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate CAS No. 19729-26-1](/img/structure/B561105.png)
methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanoyl-Cys(Unk)-Phe-Leu-Gly-OMe is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a decanoyl group attached to a peptide sequence, which includes cysteine, phenylalanine, leucine, and glycine, with a methoxy group at the C-terminus.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The decanoyl group is introduced through acylation, and the methoxy group is added at the final step. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity. The use of large-scale HPLC systems further aids in the purification process, making it feasible to produce this compound in bulk quantities.
化学反応の分析
Types of Reactions
Decanoyl-Cys(Unk)-Phe-Leu-Gly-OMe can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: The peptide can participate in nucleophilic substitution reactions, particularly at the cysteine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Decanoyl-Cys(Unk)-Phe-Leu-Gly-OMe has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential as a cell-penetrating peptide, facilitating the delivery of therapeutic molecules into cells.
Medicine: Explored for its potential in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of novel biomaterials and nanotechnology applications.
作用機序
The mechanism of action of methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate involves its interaction with cellular membranes, enhancing the uptake of conjugated molecules. The decanoyl group increases the hydrophobicity of the peptide, facilitating its insertion into lipid bilayers. The cysteine residue can form disulfide bonds with intracellular proteins, aiding in the release of the conjugated molecule within the cell.
類似化合物との比較
Similar Compounds
Deca-r8-PNA: A peptide nucleic acid conjugate with similar cell-penetrating properties.
r8-PNA: Another peptide nucleic acid conjugate used for enhancing cellular uptake.
Uniqueness
Decanoyl-Cys(Unk)-Phe-Leu-Gly-OMe is unique due to its specific peptide sequence and the presence of the decanoyl group, which enhances its hydrophobicity and cell-penetrating ability. This combination of features makes it particularly effective for applications in drug delivery and molecular biology research.
特性
CAS番号 |
19729-26-1 |
|---|---|
分子式 |
C43H73N5O7S |
分子量 |
804.145 |
IUPAC名 |
methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C43H73N5O7S/c1-6-8-10-12-14-16-21-25-38(49)44-27-28-56-32-37(46-39(50)26-22-17-15-13-11-9-7-2)43(54)48-36(30-34-23-19-18-20-24-34)42(53)47-35(29-33(3)4)41(52)45-31-40(51)55-5/h18-20,23-24,33,35-37H,6-17,21-22,25-32H2,1-5H3,(H,44,49)(H,45,52)(H,46,50)(H,47,53)(H,48,54)/t35-,36-,37-/m0/s1 |
InChIキー |
BAJSCRKNYYYPLM-FSEITFBQSA-N |
SMILES |
CCCCCCCCCC(=O)NCCSCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)OC)NC(=O)CCCCCCCCC |
同義語 |
3-[[2-(1-Oxodecylamino)ethyl]thio]-N-(1-oxodecyl)-L-Ala-L-Phe-L-Leu-Gly-OMe |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzo[b]thiophene-4-carbonyl chloride,4,5,6,7-tetrahydro-4-methyl-(9ci)](/img/structure/B561030.png)


![5-{(Z)-[4-(2-Pyrimidinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B561036.png)


